molecular formula C14H16ClN3O2S2 B2461020 N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide CAS No. 391875-37-9

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B2461020
CAS No.: 391875-37-9
M. Wt: 357.87
InChI Key: ZKHIXYYZXBECBE-UHFFFAOYSA-N
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Description

“N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” is a chemical compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The thiadiazole ring is attached to a sec-butylthio group, a chloro-methoxybenzamide group, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, as a heterocycle, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the thiadiazole ring and the amine group could make it reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Antimicrobial Applications

One study outlines the synthesis and antimicrobial screening of a series of compounds structurally related to N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide. These compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against several strains of fungi. This suggests potential applications in treating microbial diseases (Desai et al., 2013).

Anticonvulsant Properties

Another research initiative focused on the synthesis of 4-thiazolidinone derivatives, including structures analogous to the compound of interest, demonstrating considerable anticonvulsant activity. This investigation highlights the potential of such derivatives in developing treatments for convulsive disorders without significantly impairing cognitive functions (Faizi et al., 2017).

Photodynamic Therapy for Cancer

A study on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including derivatives structurally similar to this compound, showed these compounds have high singlet oxygen quantum yields. Such characteristics are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential for cancer treatment applications (Pişkin et al., 2020).

Antimicrobial and Antioxidant Properties

Further research into imino-4-methoxyphenol thiazole derived Schiff bases, related in structure to the compound , demonstrated moderate antibacterial and antifungal activities. This suggests their use as antimicrobial agents in various applications (Vinusha et al., 2015).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of 1,2,4-thiadiazolidines, including structures akin to this compound, revealed significant anti-inflammatory and analgesic properties. These findings point towards their potential application in developing therapies for inflammatory and pain-related conditions (Pandeya et al., 1991).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other substances or systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and other factors. Proper handling and storage are crucial for safety .

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-4-8(2)21-14-18-17-13(22-14)16-12(19)10-7-9(15)5-6-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHIXYYZXBECBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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